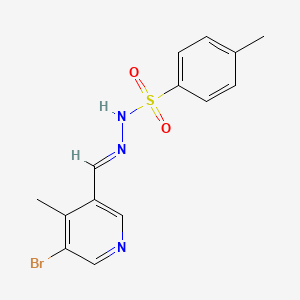

N'-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Description

N'-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative synthesized via condensation of 4-methylbenzenesulfonohydrazide with 5-bromo-4-methylpyridine-3-carbaldehyde. Its structure features a pyridine ring substituted with bromo and methyl groups, linked to a tosylhydrazide moiety via a methylene bridge.

Properties

IUPAC Name |

N-[(E)-(5-bromo-4-methylpyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O2S/c1-10-3-5-13(6-4-10)21(19,20)18-17-8-12-7-16-9-14(15)11(12)2/h3-9,18H,1-2H3/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVDIBKKIBIOMV-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC(=C2C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=CC(=C2C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 5-bromo-4-methylpyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would involve the use of larger reactors and more efficient purification techniques, such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding sulfonyl derivatives.

Reduction: Formation of the corresponding hydrazine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The brominated pyridine ring and sulfonohydrazide group are key structural features that contribute to its binding affinity and specificity. The exact molecular pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Key Physicochemical Properties:

This compound is part of a broader class of sulfonohydrazide Schiff bases, which are studied for applications in medicinal chemistry, materials science, and catalysis.

Structural Analogues with Heterocyclic Substitutions

a. N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1l)

- Substituent : Furan-2-yl.

b. N'-(Thiophen-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1m)

- Substituent : Thiophen-2-yl.

- Properties : Higher yield (88%) and purity; FTIR shows sulfur-related vibrations at 678 cm⁻¹ .

c. (E)-N′-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonohydrazide (3i)

- Substituent : Pyrrole-2-yl.

- Properties : Melting point 146–148 °C; IR shows NH stretch at 3287 cm⁻¹ .

- Key Difference : The pyrrole moiety introduces NH groups, enabling stronger hydrogen bonding compared to the bromopyridine in the target compound .

Brominated Analogues

a. N'-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide

- Substituent : 4-Bromophenyl.

- Properties : Synthesized via condensation; characterized by X-ray diffraction showing a twisted eight-membered hydrogen-bonded ring .

b. N′-[(2-1H-Benzo[d][1,2,3]triazol-1-yl)quinolin-3-yl)methylene]-4-methylbenzenesulfonohydrazide (9b)

- Substituent: Benzo-triazole-quinoline hybrid.

- Properties : Melting point 193–196 °C; MS m/z 451 [M + Na]⁺ .

- Key Difference : The extended aromatic system increases molecular rigidity, likely enhancing thermal stability .

Electronic and Steric Effects of Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.